![molecular formula C15H15N5O B276592 N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)
N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine, also known as ATFA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to exhibit anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine has also been studied for its potential use as an antifungal agent, with research indicating that it may be effective against a range of fungal species.
Wirkmechanismus
The exact mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to modulate the activity of various kinases and transcription factors.
Biochemical and Physiological Effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of various enzymes and signaling pathways. N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine has also been shown to have antifungal properties, with studies indicating that it may be effective against a range of fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine in lab experiments is its potential to exhibit anticancer and antifungal properties. However, one of the limitations of using N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine. One area of interest is the development of more efficient synthesis methods that can produce N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine in larger quantities. Another area of interest is the investigation of the potential use of N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine in combination with other drugs or therapies for the treatment of cancer and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis method and potential to exhibit anticancer and antifungal properties make it an interesting compound for further investigation. Future research on N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine may lead to the development of new drugs and therapies for the treatment of cancer and fungal infections, as well as other potential applications in agriculture and environmental science.
Synthesemethoden
N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine can be synthesized through a multi-step process that involves the reaction of allylamine with tetrazole, followed by the reaction of the resulting compound with 5-phenyl-2-furaldehyde. The final product is purified using chromatography techniques.
Eigenschaften
Molekularformel |
C15H15N5O |
---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-[(5-phenylfuran-2-yl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H15N5O/c1-2-10-20-15(17-18-19-20)16-11-13-8-9-14(21-13)12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,16,17,19) |
InChI-Schlüssel |
GREMYJUGBYMGIQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.